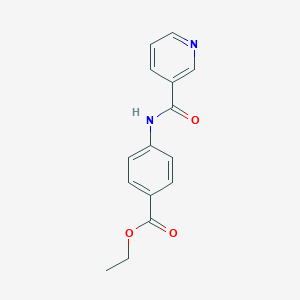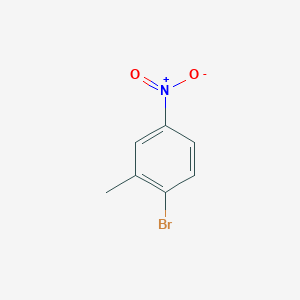![molecular formula C17H14N2 B182661 Benzenamine, 4-[2-(4-quinolinyl)ethenyl]- CAS No. 54-00-2](/img/structure/B182661.png)
Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-, also known as 4-(2-quinolinyl)phenylamine, is an organic compound with the molecular formula C18H14N2. It is a derivative of aniline and quinoline and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- is not fully understood. However, it is believed to interact with metal ions such as copper and zinc, resulting in the formation of a complex that exhibits fluorescence. The exact mechanism of this interaction is still being studied.
Effets Biochimiques Et Physiologiques
Benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit cytotoxicity towards various cancer cell lines. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. However, its cytotoxicity towards cancer cell lines may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- in scientific research. One area of interest is the development of new fluorescent probes for the detection of metal ions. Another area of interest is the study of the compound's cytotoxicity towards cancer cell lines and its potential use as an anticancer agent. Additionally, the compound's antibacterial and antifungal properties may be further explored for the development of new antimicrobial agents.
Méthodes De Synthèse
The synthesis of benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- involves the reaction of Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinecarboxaldehyde with aniline in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
Benzenamine, Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-[2-(Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-quinolinyl)ethenyl]- has various scientific research applications. It is used as a fluorescent probe for the detection of metal ions such as copper and zinc. It is also used in the synthesis of various organic molecules and as a building block in the preparation of various materials such as liquid crystals and polymers.
Propriétés
Numéro CAS |
54-00-2 |
|---|---|
Nom du produit |
Benzenamine, 4-[2-(4-quinolinyl)ethenyl]- |
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-15-9-6-13(7-10-15)5-8-14-11-12-19-17-4-2-1-3-16(14)17/h1-12H,18H2/b8-5+ |
Clé InChI |
ZAEBBDZNEDAXHL-VMPITWQZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



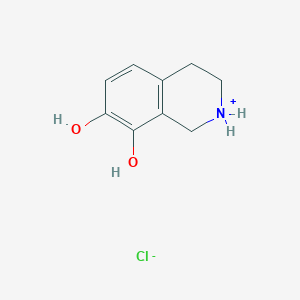


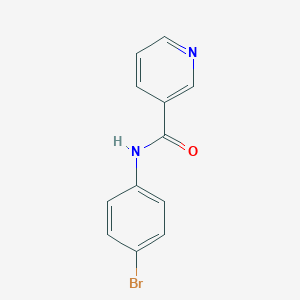
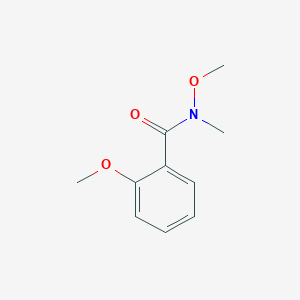
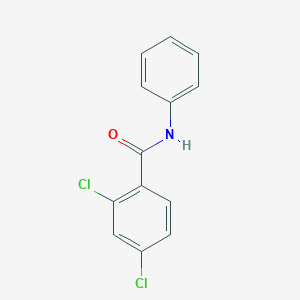
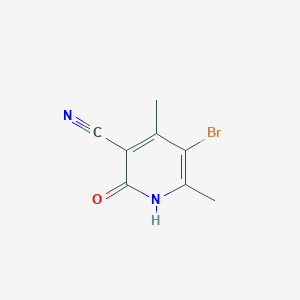
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)




